molecular formula C13H27N B14560796 2-Ethyl-5-heptylpyrrolidine CAS No. 61772-96-1

2-Ethyl-5-heptylpyrrolidine

Cat. No.: B14560796
CAS No.: 61772-96-1
M. Wt: 197.36 g/mol
InChI Key: FDMPRHCJRYHIBI-UHFFFAOYSA-N
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Description

2-Ethyl-5-heptylpyrrolidine is an organic compound with the molecular formula C13H27N. It belongs to the class of pyrrolidines, which are heterocyclic amines containing a five-membered ring with one nitrogen atom. This compound is characterized by its unique structure, which includes an ethyl group at the second position and a heptyl group at the fifth position of the pyrrolidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-heptylpyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylpyrrolidine with heptyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nitrogen atom, allowing it to attack the heptyl bromide and form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-heptylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, strong bases (e.g., NaH, KOtBu)

Major Products Formed

Scientific Research Applications

2-Ethyl-5-heptylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-heptylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-heptylpyrrolidine
  • 2-Ethyl-5-pentylpyrrolidine
  • 2-Propyl-5-heptylpyrrolidine

Uniqueness

2-Ethyl-5-heptylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

61772-96-1

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2-ethyl-5-heptylpyrrolidine

InChI

InChI=1S/C13H27N/c1-3-5-6-7-8-9-13-11-10-12(4-2)14-13/h12-14H,3-11H2,1-2H3

InChI Key

FDMPRHCJRYHIBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(N1)CC

Origin of Product

United States

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